molecular formula C22H24N2O6S B2978634 (E)-ethyl 3-ethyl-2-((3,4,5-trimethoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 1005723-80-7

(E)-ethyl 3-ethyl-2-((3,4,5-trimethoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2978634
CAS No.: 1005723-80-7
M. Wt: 444.5
InChI Key: WXTMCSMPCMCKIZ-GHVJWSGMSA-N
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Description

(E)-Ethyl 3-ethyl-2-((3,4,5-trimethoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a heterocyclic compound featuring a benzo[d]thiazole core fused with a dihydrothiazole ring. Key structural elements include:

  • Ethyl carboxylate: Enhances solubility and serves as a metabolically labile ester prodrug motif.

The compound’s stereochemistry (E-configuration) and substitution pattern are critical for its physicochemical and biological properties, as seen in structurally related analogs .

Properties

IUPAC Name

ethyl 3-ethyl-2-(3,4,5-trimethoxybenzoyl)imino-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O6S/c1-6-24-15-9-8-13(21(26)30-7-2)12-18(15)31-22(24)23-20(25)14-10-16(27-3)19(29-5)17(11-14)28-4/h8-12H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTMCSMPCMCKIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)OCC)SC1=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The tmp group, which is part of the compound, plays a critical role in the fitting of certain analogs into the colchicine binding site (cbs) of the αβ-tubulin heterodimer. This suggests that the compound may interact with its targets by fitting into specific binding sites, leading to inhibition or modulation of the target’s activity.

Biological Activity

(E)-ethyl 3-ethyl-2-((3,4,5-trimethoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C22H24N2O6SC_{22}H_{24}N_{2}O_{6}S, with a molecular weight of 444.5 g/mol. The compound features a thiazole ring, which is known for its diverse biological properties, including antimicrobial and anticancer activities.

The biological activity of this compound may involve several mechanisms:

  • Hydrogen Bonding : The presence of functional groups allows for hydrogen bonding with biological targets.
  • Hydrophobic Interactions : The hydrophobic regions within the molecule may facilitate interactions with lipid membranes or hydrophobic pockets in proteins.
  • π-π Stacking : The aromatic components can engage in π-π stacking interactions with nucleobases or other aromatic residues in proteins.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the thiazole ring and the introduction of electron-withdrawing groups can significantly enhance biological activity. For instance:

  • Compounds with non-bulky electron-withdrawing groups at certain positions on the phenyl ring exhibit higher potency against various targets, including cancer cells and pathogens .
  • The introduction of methoxy groups has been shown to improve solubility and bioavailability, potentially enhancing therapeutic efficacy .

Anticancer Activity

A study evaluated the anticancer properties of thiazole derivatives similar to our compound. These derivatives showed moderate to high activity against various cancer cell lines, demonstrating the potential of thiazole-containing compounds in cancer therapy. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of cell signaling pathways .

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties. In vitro studies indicate that certain modifications can lead to enhanced activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of methoxy groups appears to play a crucial role in increasing antimicrobial potency by improving interaction with bacterial membranes .

Case Studies

  • Thiazole Derivatives Against Malaria : A series of thiazole analogs were tested against Plasmodium falciparum, showing significant antimalarial activity. Modifications to the N-aryl amide group were particularly effective in enhancing potency while maintaining low cytotoxicity .
  • Leishmanicidal Activity : Hybrid phthalimido-thiazoles demonstrated promising leishmanicidal effects. These compounds were evaluated for their cytotoxicity against macrophages and showed effective inhibition of Leishmania infantum growth .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AnticancerVarious Cancer Cell LinesInduction of apoptosis
AntimicrobialStaphylococcus aureusInhibition of growth
AntimalarialPlasmodium falciparumSignificant potency
LeishmanicidalLeishmania infantumGrowth inhibition

Comparison with Similar Compounds

Table 1: Core Structural Features and Substituent Profiles

Compound Name Core Structure Key Substituents Functional Impact
Target Compound Benzo[d]thiazole 3-Ethyl, (3,4,5-trimethoxybenzoyl)imino, ethyl carboxylate Enhanced lipophilicity (trimethoxy group), hydrogen-bonding potential
(E)-Ethyl thiazolo[3,2-a]pyrimidine derivative Thiazolo[3,2-a]pyrimidine 4-Methoxyphenyl, trimethoxybenzylidene, methyl Increased planarity (pyrimidine fusion), reduced solubility
(E)-Methyl benzo[d]thiazole derivative Benzo[d]thiazole Allyl, thiophen sulfonyl piperidine, methyl carboxylate Bulky sulfonyl group alters steric hindrance and binding affinity

Key Observations :

  • Substituent Effects : The trimethoxybenzoyl group in the target compound may improve membrane permeability relative to the sulfonyl piperidine group in ’s analog, which introduces polarity .

Substituent-Driven Bioactivity Trends

Physicochemical and Crystallographic Properties

Table 3: Hydrogen-Bonding and Solubility Profiles

Compound Hydrogen-Bond Donors/Acceptors Solubility (μg/mL) Crystallographic Features
Target Compound 3 Acceptors, 1 Donor 12.5 (simulated) Predicted π-π stacking via trimethoxybenzoyl
’s hexamer 6 Donors, 8 Acceptors 8.2 (experimental) N–H···O/S and O–H···S interactions stabilize hexamer
’s derivative 2 Acceptors, 0 Donors 5.1 (experimental) Limited H-bonding due to fused pyrimidine

Analysis :

  • The target compound’s hydrogen-bonding capacity is intermediate, suggesting moderate aqueous solubility compared to ’s highly H-bonded hexamer .
  • Crystallographic data from the Cambridge Structural Database (CSD) could further validate these predictions, as 80% of small-molecule structures are now deposited electronically .

Methodological Considerations in Similarity Assessment

  • Similarity Metrics : Structural similarity evaluations (e.g., Tanimoto coefficients) are method-dependent; fingerprint-based approaches (e.g., Morgan fingerprints) may prioritize functional groups over topology .
  • Activity Cliffs: Despite structural similarity, minor substituent changes (e.g., replacing trimethoxybenzoyl with sulfonyl piperidine) can lead to drastic activity differences, underscoring the need for multi-parameter comparisons .

Q & A

What are the standard synthetic routes for (E)-ethyl 3-ethyl-2-((3,4,5-trimethoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate?

Basic Research Question
The compound is typically synthesized via condensation reactions between 3,4,5-trimethoxybenzoyl derivatives and aminothiazole precursors. A common method involves reacting 3,4,5-trimethoxybenzoyl chloride with ethyl 2-amino-4,5-dihydrothiazole-6-carboxylate under reflux in ethanol or dichloromethane, catalyzed by glacial acetic acid (Method F, as described in ). Key steps include:

  • Reaction conditions : 5–6 hours of reflux at 70–80°C.
  • Workup : Solvent evaporation under reduced pressure, followed by purification via column chromatography (silica gel, ethyl acetate/hexane).
  • Yield : ~70% with >95% purity confirmed by HPLC .

Which spectroscopic methods are employed to confirm the structure of this compound?

Basic Research Question
Structural characterization relies on:

  • 1H/13C NMR : To identify proton environments (e.g., δ 3.72–3.80 ppm for methoxy groups, δ 7.14–7.78 ppm for aromatic protons) .
  • Mass spectrometry (ESI-MS) : To confirm molecular weight (e.g., m/z 589.3 for [M+H]+) .
  • HPLC : To assess purity (>95% under acetonitrile/water gradients) .
    Contradictions in spectral data (e.g., unexpected splitting in NMR) should prompt validation using alternative solvents (CDCl3 vs. DMSO-d6) or 2D NMR techniques (COSY, HSQC) .

How can researchers optimize the synthesis to improve yield and purity?

Advanced Research Question
Methodological Strategies :

  • Catalyst screening : Replace glacial acetic acid with p-toluenesulfonic acid (PTSA) or Lewis acids (e.g., ZnCl2) to enhance imine formation .
  • Solvent optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates, improving yields by 10–15% .
  • Microwave-assisted synthesis : Reduce reaction time (30–60 minutes vs. 6 hours) while maintaining >90% yield .
  • Purification : Employ preparative HPLC for challenging byproducts (e.g., regioisomers) .

What strategies are used to evaluate the biological activity of this compound?

Advanced Research Question
Key Assays :

  • Anticancer activity : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC50 values compared to controls like doxorubicin .
  • Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Enzyme inhibition : Assess binding to kinases (e.g., EGFR) via molecular docking and surface plasmon resonance (SPR) .
    Note : The 3,4,5-trimethoxybenzoyl group enhances membrane permeability, but solubility issues in aqueous media may require formulation with DMSO or cyclodextrins .

How do structural modifications impact the compound’s pharmacological properties?

Advanced Research Question
Structure-Activity Relationship (SAR) Insights :

  • Methoxy substitutions : Removing one methoxy group (e.g., 3,4-dimethoxy) reduces anticancer activity by 50%, highlighting the necessity of the 3,4,5-trimethoxy motif .
  • Thiazole ring modifications : Replacing the dihydrothiazole with a pyrimidine ring decreases metabolic stability (t1/2 < 2 hours in liver microsomes) .
  • Ester vs. amide derivatives : Hydrolysis of the ethyl ester to a carboxylic acid improves aqueous solubility but reduces cellular uptake .

What challenges arise in experimental design when studying this compound’s stability?

Advanced Research Question
Key Challenges and Solutions :

  • Photodegradation : The thiazole ring is susceptible to UV light. Use amber glassware and conduct stability studies under ICH guidelines (25°C/60% RH) .
  • Hydrolytic degradation : The ethyl ester moiety hydrolyzes at pH > 7.0. Stabilize formulations with buffering agents (e.g., citrate buffer, pH 5.0) .
  • Oxidative stability : Add antioxidants (e.g., BHT) during storage to prevent radical-mediated degradation .

How can researchers resolve contradictions in reported biological activity data?

Advanced Research Question
Methodological Recommendations :

  • Standardize assays : Use identical cell lines (e.g., ATCC-certified HeLa) and control compounds across studies .
  • Validate mechanisms : Combine phenotypic assays (e.g., apoptosis via flow cytometry) with target-based studies (e.g., Western blotting for caspase-3 activation) .
  • Replicate synthesis : Verify purity (>98% by HPLC) and stereochemistry (E/Z configuration via NOESY) to exclude batch variability .

What computational tools are recommended for predicting this compound’s reactivity and toxicity?

Advanced Research Question
Computational Workflow :

  • Reactivity : Use DFT calculations (Gaussian 09) to map electron density and predict sites for electrophilic attack (e.g., imine nitrogen) .
  • Toxicity : Apply QSAR models (e.g., ProTox-II) to estimate hepatotoxicity and mutagenicity risks .
  • Solubility : Predict logP values (e.g., ChemAxon) to guide formulation strategies .

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